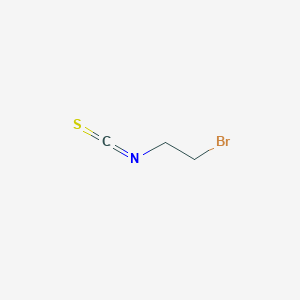

2-Bromoethyl isothiocyanate

Vue d'ensemble

Description

2-Bromoethyl isothiocyanate is an organic compound with the molecular formula C₃H₄BrNS and a molecular weight of 166.04 g/mol . It is characterized by the presence of a bromine atom, an ethyl group, and an isothiocyanate functional group. This compound is known for its reactivity and is used in various chemical syntheses and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromoethyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 2-bromoethylamine hydrobromide with thiophosgene . The reaction typically proceeds under controlled conditions to ensure the formation of the desired isothiocyanate product.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of thiophosgene and 2-bromoethylamine hydrobromide remains a standard approach, with modifications to optimize yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom in 2-bromoethyl isothiocyanate acts as a leaving group, enabling S<sub>N</sub>2 and S<sub>N</sub>1 substitution reactions.

Key Reactions:

Example :

Reaction with primary amines yields secondary amines:

Isothiocyanate Group Reactivity

The -N=C=S group undergoes nucleophilic addition with amines, thiols, and alcohols, forming stable thiourea or thioamide derivatives.

Key Reactions:

Example :

Reaction with benzylamine:

Dual-Functional Reactivity

The compound’s bifunctional nature allows sequential reactions. For instance, the bromoethyl group can first undergo substitution, followed by isothiocyanate addition.

Case Study :

-

Substitution : Reaction with sodium azide yields 2-azidoethyl isothiocyanate.

-

Click Chemistry : The azide reacts with alkynes via Cu-catalyzed cycloaddition to form triazole-linked conjugates .

Stability and Side Reactions

Applications De Recherche Scientifique

Introduction to 2-Bromoethyl Isothiocyanate

This compound (BEI) is a synthetic compound with the chemical formula C₃H₄BrNS and CAS number 1483-41-6. It belongs to a class of compounds known as isothiocyanates, characterized by the presence of the isothiocyanate functional group (-N=C=S). This compound typically appears as a colorless to pale yellow liquid with a pungent odor, which is common among many isothiocyanates. Its unique reactivity with various nucleophiles makes it valuable in multiple scientific fields, particularly organic synthesis, medicinal chemistry, and agrochemical applications.

Organic Synthesis

BEI serves as an important reagent in organic synthesis due to its ability to react with various nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the formation of diverse biologically active compounds and pharmaceuticals. The compound's utility in synthesizing complex molecules can be summarized as follows:

- Reactivity : Forms stable adducts with nucleophiles.

- Versatility : Used in the synthesis of various functionalized compounds.

- Accessibility : Several methods exist for its synthesis, enhancing its availability for research and industrial applications .

Anticancer Properties

Research indicates that BEI exhibits significant biological activity, particularly in anticancer applications. Isothiocyanates are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of procarcinogens. Additionally, they induce phase II detoxification enzymes such as glutathione S-transferases, enhancing the elimination of carcinogens from the body. The specific anticancer mechanisms attributed to BEI include:

- Inhibition of Tumor Growth : Studies have shown that BEI can inhibit the proliferation of various cancer cell lines.

- Mechanism of Action : It may induce apoptosis (programmed cell death) in cancer cells through various biochemical pathways .

- Potential for Drug Development : Its unique properties make it a candidate for developing new therapeutic agents against different types of cancers .

Agrochemical Applications

BEI's reactivity also lends itself to applications in agrochemicals. Its ability to form stable compounds can be utilized in developing pesticides and herbicides that target specific biological pathways in pests or plants. The potential benefits include:

- Targeted Action : Reduces non-target effects on beneficial organisms.

- Enhanced Efficacy : Improves the effectiveness of agrochemical formulations by modifying their chemical properties .

Case Study 1: Anticancer Activity

A study published in Cancer Research highlighted the cytotoxic effects of BEI on lung cancer cell lines. The results demonstrated that BEI significantly reduced cell viability and induced apoptosis through caspase activation pathways. This study underscores BEI's potential as a lead compound for developing new cancer therapies.

Case Study 2: Organic Synthesis

In a research article focused on synthetic methodologies, BEI was utilized as a key intermediate in synthesizing novel isothiocyanate derivatives. These derivatives exhibited enhanced biological activities against specific bacterial strains, showcasing BEI's versatility as a synthetic reagent.

Mécanisme D'action

The mechanism of action of 2-bromoethyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can inhibit enzyme activity or alter protein function . The bromine atom also contributes to its reactivity, allowing for substitution reactions that can further modify its biological activity.

Comparaison Avec Des Composés Similaires

Phenyl Isothiocyanate: Another isothiocyanate compound used in similar applications, but with a phenyl group instead of an ethyl group.

Methyl Isothiocyanate: A simpler isothiocyanate with a methyl group, used primarily in agricultural applications.

Uniqueness: 2-Bromoethyl isothiocyanate is unique due to the presence of both a bromine atom and an isothiocyanate group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo both substitution and addition reactions makes it a valuable intermediate in organic chemistry.

Activité Biologique

2-Bromoethyl isothiocyanate (BEI) is a synthetic compound that belongs to the class of isothiocyanates, which are known for their diverse biological activities. This article explores the biological activity of BEI, including its potential antimicrobial, anticancer, and toxicological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

BEI has the chemical formula C₅H₈BrN₁S and features a bromoethyl group attached to an isothiocyanate functional group (-N=C=S). This structure contributes to its reactivity and biological activity. The compound is classified as acute toxic and an irritant , indicating potential health hazards upon exposure .

Antimicrobial Activity

Isothiocyanates, including BEI, have been studied for their antimicrobial properties. They exhibit significant antibacterial effects against various pathogens. For instance, research indicates that other isothiocyanates like allyl isothiocyanate (AITC) and benzyl isothiocyanate (BITC) show potent activity against Campylobacter jejuni, with minimum inhibitory concentrations (MICs) ranging from 1.25 to 5 μg/mL for BITC . Although specific data on BEI's antimicrobial efficacy is limited, its structural similarities to other active isothiocyanates suggest it may possess comparable properties.

Anticancer Activity

The anticancer potential of isothiocyanates has been extensively documented. While specific studies on BEI are scarce, the general mechanism of action for isothiocyanates involves inducing apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : Isothiocyanates can cause cell cycle arrest at the G2/M phase, leading to inhibited proliferation.

- Apoptosis Induction : They promote apoptosis via mitochondrial pathways, often characterized by changes in Bcl-2 family protein expression .

For example, AITC has been shown to induce apoptosis in cervical cancer cells by modulating the Bcl-2/Bax ratio . Similar mechanisms might be expected for BEI due to its structural characteristics.

Toxicological Studies

Toxicity studies highlight that BEI is classified as an irritant and poses health risks. The acute toxicity profile suggests that exposure can lead to significant health hazards, necessitating caution during handling .

Research Findings and Case Studies

A summary of relevant studies on related compounds can provide insights into the potential biological activities of BEI:

These findings underscore the need for further investigation into BEI's specific biological activities.

Propriétés

IUPAC Name |

1-bromo-2-isothiocyanatoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrNS/c4-1-2-5-3-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJVENMTWFTZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163947 | |

| Record name | 2-Bromoethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-41-6 | |

| Record name | 2-Bromoethyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoethyl-isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.